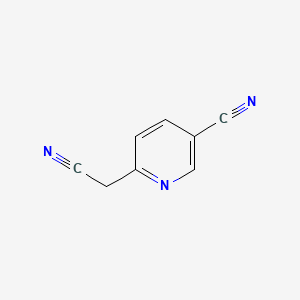
6-(Cyanomethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyanomethyl)nicotinonitrile is an organic compound with the molecular formula C8H5N3 It is a derivative of nicotinonitrile, characterized by the presence of a cyanomethyl group attached to the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)nicotinonitrile can be achieved through several methods. One common approach involves the three-component Dimroth reaction, which includes the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.
Another method involves the reaction of 3-cyano-(2H)-pyridones with nucleophilic reagents such as secondary heterocyclic amines and sodium methoxide . This reaction typically proceeds under mild conditions and provides the desired product in excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(Cyanomethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of nicotinonitrile.
Reduction: Amino derivatives of nicotinonitrile.
Substitution: Substituted nicotinonitrile derivatives with various functional groups.
科学的研究の応用
6-(Cyanomethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research has explored its potential as a precursor for pharmaceutical agents with various therapeutic properties.
Industry: It is used in the production of materials with specific electronic and optical properties
作用機序
The mechanism of action of 6-(Cyanomethyl)nicotinonitrile involves its interaction with molecular targets through its nitrile and cyanomethyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
- 5-Cyano-2-pyridineacetonitrile
- 6-(Cyanomethyl)pyridine-3-carbonitrile
- 2-Pyridineacetonitrile, 5-cyano-
Uniqueness
6-(Cyanomethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .
生物活性
6-(Cyanomethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C₉H₈N₄
- CAS Number : 1000516-33-5
- Molecular Weight : 172.19 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the nitrile group which often plays a critical role in biological interactions. The compound is believed to interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The nitrile group can participate in hydrogen bonding and other interactions that inhibit enzyme activity, similar to other nitrile-containing compounds which have shown effectiveness as inhibitors in various therapeutic areas .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains, although detailed mechanisms remain to be elucidated .
Biological Activity Data
A summary of biological activities observed for this compound is presented in the following table:
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial properties of various nicotinonitrile derivatives, including this compound. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent . -
Anticancer Activity :
Research has shown that this compound can induce apoptosis in cancer cell lines. In vitro assays demonstrated that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent . -
Pharmacokinetic Studies :
Comparative studies indicated that this compound has favorable pharmacokinetic properties, with enhanced solubility attributed to the presence of the nitrile group. This characteristic may facilitate better absorption and bioavailability compared to related compounds .
特性
IUPAC Name |
6-(cyanomethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIUYPRKILGRTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














